6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione
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Overview
Description
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with oxolane and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the naphthalene core followed by the introduction of the oxolane ring and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The naphthalene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and naphthalene core play a crucial role in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,5-Dimethyloxolan-2-yl)methanol
- 2-(5,5-Dimethyloxolan-2-yl)methanesulfonamide
Uniqueness
6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione stands out due to its combination of the naphthalene core with oxolane and hydroxyl groups, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Properties
CAS No. |
64981-70-0 |
---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-[(2R)-5,5-dimethyloxolan-2-yl]-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O5/c1-16(2)6-5-12(21-16)8-7-11(19)13-9(17)3-4-10(18)14(13)15(8)20/h3-4,7,12,17-18H,5-6H2,1-2H3/t12-/m1/s1 |
InChI Key |
ALRXDRQNAJOPCP-GFCCVEGCSA-N |
SMILES |
CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |
Isomeric SMILES |
CC1(CC[C@@H](O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |
Canonical SMILES |
CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |
Synonyms |
cyclo-alkannin cycloalkannin |
Origin of Product |
United States |
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